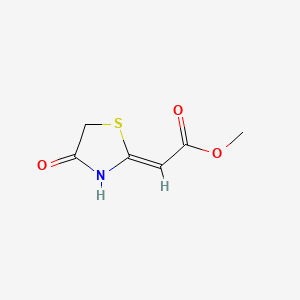
Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester
Vue d'ensemble
Description
Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, also known as methylglyoxal bis(guanylhydrazone) or MGBG, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. MGBG is a polyamine analogue that inhibits the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the biosynthesis of polyamines, essential molecules for cell growth and proliferation.
Mécanisme D'action
MGBG inhibits the enzyme SAMDC, which is involved in the biosynthesis of polyamines. Polyamines are essential molecules for cell growth and proliferation, and their levels are elevated in cancer cells. By inhibiting SAMDC, MGBG reduces the levels of polyamines, leading to a decrease in cell growth and proliferation. MGBG also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MGBG has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MGBG reduces the levels of polyamines, leading to a decrease in cell growth and proliferation. MGBG also induces apoptosis, or programmed cell death, in cancer cells. In parasitic infections, MGBG inhibits the growth and replication of the parasites by reducing polyamine biosynthesis. In viral infections, MGBG inhibits the replication of the viruses by interfering with the viral DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
MGBG has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, MGBG also has some limitations for lab experiments. It is a toxic compound that can cause cell death at high concentrations. Its effectiveness can vary depending on the type of cancer or infection being studied, and its potential side effects need to be carefully monitored.
Orientations Futures
There are several future directions for research on MGBG. One area of research is the development of more potent and selective SAMDC inhibitors that can be used as anticancer agents. Another area of research is the development of MGBG derivatives that can overcome the limitations of the compound, such as its toxicity and variable effectiveness. Finally, MGBG can be used in combination with other anticancer or antiparasitic agents to enhance their effectiveness and reduce their side effects.
Conclusion:
MGBG is a synthetic organic compound that has been extensively studied for its potential therapeutic applications in cancer, parasitic infections, and viral infections. MGBG inhibits the enzyme SAMDC, which is involved in the biosynthesis of polyamines, essential molecules for cell growth and proliferation. MGBG has several advantages for lab experiments, but also has some limitations that need to be carefully monitored. There are several future directions for research on MGBG, including the development of more potent and selective SAMDC inhibitors and the use of MGBG in combination with other anticancer or antiparasitic agents.
Applications De Recherche Scientifique
MGBG has been studied for its potential therapeutic applications in cancer, parasitic infections, and viral infections. In cancer research, MGBG has been shown to inhibit tumor growth in vitro and in vivo by reducing polyamine biosynthesis. In parasitic infections, MGBG has been tested as a potential treatment for malaria, leishmaniasis, and trypanosomiasis. In viral infections, MGBG has been shown to inhibit the replication of herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
methyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)/b5-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERBFSSSKXIGIJ-DJWKRKHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1NC(=O)CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/NC(=O)CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




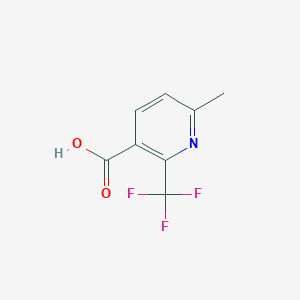

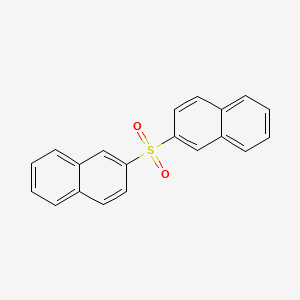
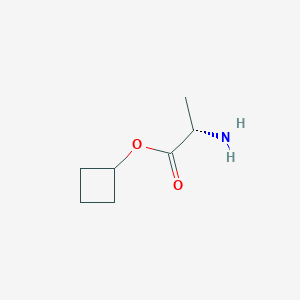
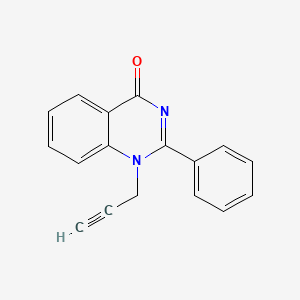
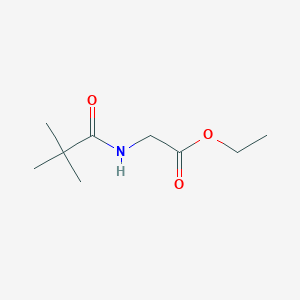

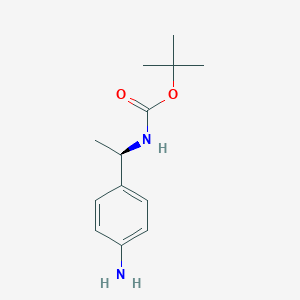
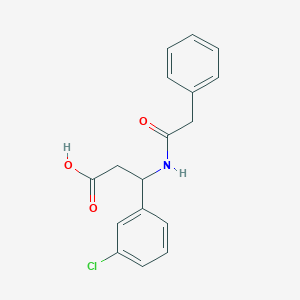
![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)

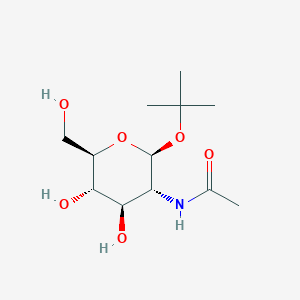
![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)